4-chloro-N-octylbenzamide
Description
4-Chloro-N-octylbenzamide is a benzamide derivative characterized by a 4-chlorophenyl group attached to a carbonyl moiety and an octyl chain (-C₈H₁₇) as the N-substituent. Structurally, the compound combines the electron-withdrawing chlorine atom on the benzene ring with a long aliphatic chain, influencing its electronic properties, solubility, and intermolecular interactions. The octyl group imparts significant lipophilicity, making the compound suitable for applications requiring nonpolar environments, such as membrane permeability in biological systems or organic phase reactions .
Properties
Molecular Formula |
C15H22ClNO |
|---|---|
Molecular Weight |
267.79 g/mol |
IUPAC Name |
4-chloro-N-octylbenzamide |
InChI |
InChI=1S/C15H22ClNO/c1-2-3-4-5-6-7-12-17-15(18)13-8-10-14(16)11-9-13/h8-11H,2-7,12H2,1H3,(H,17,18) |
InChI Key |
ATBPACOLQNZTGG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNC(=O)C1=CC=C(C=C1)Cl |
Canonical SMILES |
CCCCCCCCNC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Parameters and Substituent Effects
The substituent on the amide nitrogen critically determines molecular geometry and packing. Key comparisons include:
- Octyl vs. Aromatic Substituents : The octyl chain lacks aromatic π-systems, eliminating π-π stacking observed in N-aryl derivatives (e.g., N-o-tolyl or N-phenyl) . Instead, van der Waals interactions dominate, reducing crystallinity compared to planar aromatic analogs.
- Electron Effects : The electron-withdrawing chlorine atom stabilizes the amide group, a feature common across all 4-chloro-N-substituted benzamides. However, the octyl group’s electron-donating nature slightly counteracts this effect compared to electron-neutral (e.g., cyclohexyl) or withdrawing (e.g., nitroaryl) substituents .
Hydrogen Bonding and Intermolecular Interactions
- N–H⋯O Hydrogen Bonds : Shorter substituents (e.g., methyl, o-tolyl) facilitate intermolecular N–H⋯O hydrogen bonding, forming chains or layers . The bulky octyl group likely disrupts such networks, leading to less ordered crystal structures.
- C–H⋯O Contacts : Observed in N-methyl and N-o-tolyl derivatives , these weak interactions are less significant in octyl-substituted analogs due to steric hindrance.
Physicochemical Properties
- Lipophilicity: The octyl chain significantly enhances logP (octanol-water partition coefficient) compared to methyl (logP ~1.5) or cyclohexyl (logP ~3.0) derivatives, as inferred from similar compounds .
- Melting Points : Long aliphatic chains typically lower melting points. For example, N-methylbenzamide derivatives melt at ~120–150°C , while N-octyl analogs are expected to melt below 100°C due to reduced crystallinity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
